molecular formula C15H12N2O B3020968 3-(4-Methylanilino)indol-2-one CAS No. 1809720-66-8

3-(4-Methylanilino)indol-2-one

Cat. No.: B3020968
CAS No.: 1809720-66-8
M. Wt: 236.27
InChI Key: ZETUOQQJYCOFTD-UHFFFAOYSA-N
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Description

3-(4-Methylanilino)indol-2-one is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals. This particular compound features an indole core substituted with a 4-methylanilino group, making it an interesting subject for various chemical and biological studies.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 3-(4-Methylanilino)indol-2-one are not fully understood yet. Indoles, both natural and synthetic, show various biologically vital properties . They play a main role in cell biology and are important types of molecules in natural products .

Cellular Effects

The cellular effects of this compound are not well-documented. Indoles have been found to have a significant impact on cell biology . They have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .

Molecular Mechanism

The molecular mechanism of action of this compound is not fully known. Indoles are known to interact with various biomolecules . For instance, indole syntheses almost universally involve annelation of the five-membered ring to an existing benzene ring bearing the appropriate functionality .

Temporal Effects in Laboratory Settings

Metabolic Pathways

The metabolic pathways involving this compound are not well-documented. Indoles are known to be involved in various metabolic processes .

Transport and Distribution

Subcellular Localization

The subcellular localization of this compound is not well-documented. Indoles are known to be present in various parts of the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylanilino)indol-2-one typically involves the reaction of 4-methylaniline with isatin under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization to form the indole ring. The reaction conditions often include the use of a strong acid like hydrochloric acid and a solvent such as ethanol .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylanilino)indol-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indoles, quinonoid derivatives, and dihydroindoles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(4-Methylanilino)indol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Methylanilino)indol-2-one involves its interaction with specific molecular targets in cells. It can bind to enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and cell cycle regulation. Detailed studies have shown that it can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Methylanilino)indol-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its 4-methylanilino group enhances its ability to interact with biological targets, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

3-(4-methylphenyl)imino-1H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O/c1-10-6-8-11(9-7-10)16-14-12-4-2-3-5-13(12)17-15(14)18/h2-9H,1H3,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZETUOQQJYCOFTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N=C2C3=CC=CC=C3NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80316010
Record name 3-(4-methylphenyl)imino-1H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80316010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49672313
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

42407-86-3
Record name NSC298520
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=298520
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(4-methylphenyl)imino-1H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80316010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Methylanilino)indol-2-one

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